![molecular formula C30H31N3O3 B4266007 N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266007.png)
N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTQ-Bzl-NP and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMTQ-Bzl-NP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the replication of cancer cells and viruses. DMTQ-Bzl-NP has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTQ-Bzl-NP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the replication of cancer cells and viruses. DMTQ-Bzl-NP has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMTQ-Bzl-NP in lab experiments is its potential therapeutic applications. DMTQ-Bzl-NP has been shown to have anticancer and antiviral properties and has been studied as a potential therapeutic agent for the treatment of cancer and HIV. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.
One of the limitations of using DMTQ-Bzl-NP in lab experiments is its limited availability. The synthesis of DMTQ-Bzl-NP is a multistep process that involves the reaction of several chemicals, which can be time-consuming and expensive. Additionally, the exact mechanism of action of DMTQ-Bzl-NP is not fully understood, which can make it difficult to study its effects in lab experiments.
Future Directions
There are several future directions for the study of DMTQ-Bzl-NP. One potential direction is the further study of its potential therapeutic applications. DMTQ-Bzl-NP has been shown to have anticancer and antiviral properties and has been studied as a potential therapeutic agent for the treatment of cancer and HIV. Additionally, DMTQ-Bzl-NP has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant.
Another potential direction is the further study of the mechanism of action of DMTQ-Bzl-NP. The exact mechanism of action of DMTQ-Bzl-NP is not fully understood, and further research is needed to fully understand its effects.
Conclusion:
In conclusion, DMTQ-Bzl-NP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects and has been shown to have anticancer, antiviral, and antioxidant properties. While there are limitations to using DMTQ-Bzl-NP in lab experiments, there are several future directions for its study, including the further study of its potential therapeutic applications and the mechanism of action.
Scientific Research Applications
DMTQ-Bzl-NP has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties and has been studied as a potential therapeutic agent for the treatment of cancer. DMTQ-Bzl-NP has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and has been studied as a potential therapeutic agent for the treatment of HIV.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-35-23-12-13-29(36-2)26(18-23)28-19-25(24-10-6-7-11-27(24)32-28)30(34)31-22-14-16-33(17-15-22)20-21-8-4-3-5-9-21/h3-13,18-19,22H,14-17,20H2,1-2H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFBAJIFLNEZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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